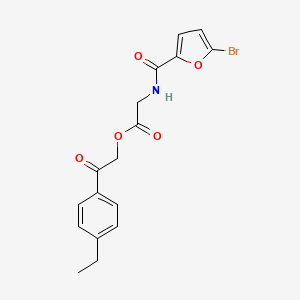

2-(4-ethylphenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate

Overview

Description

"2-(4-ethylphenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate" is a compound potentially involved in the synthesis of heterocyclic compounds with expected activities, such as antibacterial properties. Its structure suggests involvement in novel synthetic pathways and possible applications in developing pharmaceuticals and materials with unique properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves key starting materials like 4-(4-bromophenyl)-4-oxobut-2-enoic acid, reacting with various agents under Aza–Michael addition conditions to yield a series of derivatives including furanones, indicating a methodology that could be adapted for synthesizing the compound (El-hashash et al., 2015).

Molecular Structure Analysis

Studies on compounds with similar structural motifs emphasize the role of molecular structure in determining activity and interaction mechanisms. For instance, insights into glycine receptor ligands highlight the importance of structural configuration and conformation in binding affinity and activity, suggesting that the specific arrangement of functional groups in "2-(4-ethylphenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate" could be critical for its properties and interactions (Karolak‐Wojciechowska et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the synthesis of pyrroles from ethyl glycinate hydrochloride, showcase the reactivity of such structures under specific conditions, which could be relevant for further modifications or functionalization of "2-(4-ethylphenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate" (Hombrecher & Horter, 1990).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystallinity, are crucial for understanding the compound's behavior in different environments and potential applications. Research on biobased polymers, for example, provides insights into how structural components like furan derivatives influence material properties, which can inform the handling and processing of the compound of interest (Guidotti et al., 2020).

Chemical Properties Analysis

The reactivity of "2-(4-ethylphenyl)-2-oxoethyl N-(5-bromo-2-furoyl)glycinate" with other chemicals, its potential for forming bonds, and its participation in various chemical reactions are essential for its application in synthesis and manufacturing processes. Studies on similar esters and glycinate derivatives offer a basis for predicting how this compound might react under different chemical conditions and its potential functional groups' reactivity (Banella et al., 2019).

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

Research by El-hashash et al. (2015) illustrates the synthesis of novel heterocyclic compounds with potential antibacterial activities starting from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, which shares a structural motif with the compound of interest. These compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, were synthesized using Aza–Michael addition conditions, showcasing the versatility of bromophenyl and furan functionalities in creating bioactive molecules (El-hashash et al., 2015).

Bio-based Chemical Transformations

A study by Koopman et al. (2010) focused on the biotransformation of 5-(hydroxymethyl)furfural (HMF) into 2,5-furandicarboxylic acid (FDCA), a process relevant to the furan component of the target compound. This transformation, using whole-cell biocatalysts, points towards sustainable methods to convert furan derivatives into valuable chemicals, underscoring the environmental significance of furan-based chemistry (Koopman et al., 2010).

Pyrrole Synthesis

The synthesis of pyrroles via ethyl N-(3-oxo-1-alkenyl)glycinates, as described by Hombrecher and Horter (1990), demonstrates the reactivity of glycinate derivatives in forming heterocyclic compounds. This research is pertinent due to the presence of the glycinate moiety in the compound of interest, suggesting its potential in synthesizing pyrrole derivatives (Hombrecher & Horter, 1990).

Silver-catalysed Cycloaddition

Mancebo‐Aracil et al. (2015) explored silver-catalyzed multicomponent 1,3-dipolar cycloaddition involving ethyl glyoxylate, demonstrating the utility of silver catalysis in forming polysubstituted proline derivatives from glycinate. This research underscores the potential of silver catalysis in diversifying the chemical transformations applicable to glycinate derivatives (Mancebo‐Aracil et al., 2015).

Mechanistic Studies

Farrar and Williams (1980) conducted mechanistic studies on the hydrolysis and ethylaminolysis of N-benzoylglycine and N-benzoylsarcosine esters. While not directly related to the target compound, this research provides valuable insights into the reactivity and potential transformations of glycinate esters, relevant for understanding the chemical behavior of similar compounds (Farrar & Williams, 1980).

properties

IUPAC Name |

[2-(4-ethylphenyl)-2-oxoethyl] 2-[(5-bromofuran-2-carbonyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO5/c1-2-11-3-5-12(6-4-11)13(20)10-23-16(21)9-19-17(22)14-7-8-15(18)24-14/h3-8H,2,9-10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOLRFPRNZHBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4544658.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(5-nitro-2-furyl)acrylamide](/img/structure/B4544676.png)

![methyl 3-({[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4544695.png)

![N-[3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B4544703.png)

![2-(4-chlorophenyl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4544712.png)

![1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4544745.png)

![1-benzyl-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4544754.png)

![ethyl 1-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4544760.png)

![4-(4-allyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-phenylquinoline](/img/structure/B4544763.png)